molecular formula C6H6BrN3O2 B017999 Methyl 3-amino-6-bromopyrazine-2-carboxylate CAS No. 6966-01-4

Methyl 3-amino-6-bromopyrazine-2-carboxylate

Numéro de catalogue B017999
Numéro CAS: 6966-01-4
Poids moléculaire: 232.03 g/mol
Clé InChI: CNXSIRHOIFRMOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 3-amino-6-bromopyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family, characterized by the presence of a pyrazine ring—a six-membered aromatic ring with two nitrogen atoms—substituted with an amino group, a bromo group, and a carboxylate ester. This compound serves as a useful intermediate in the synthesis of various pharmaceuticals and complex organic molecules due to its reactive functional groups.

Synthesis Analysis

The synthesis of related pyrazine derivatives often involves nucleophilic substitution reactions, where bromo groups serve as leaving groups, allowing for the introduction of various substituents. A common method for synthesizing similar compounds involves the reaction of pyrazine derivatives with bromine or other halogenating agents to introduce the bromo group, followed by further functionalization to introduce amino and carboxylate groups. Specific conditions, such as solvent choice and temperature, play a crucial role in the regioselectivity and yield of these reactions.

Molecular Structure Analysis

Molecular structure analysis of pyrazine derivatives, including Methyl 3-amino-6-bromopyrazine-2-carboxylate , typically reveals a planar aromatic ring system due to conjugation. The presence of substituents like amino and bromo groups can influence the electronic distribution within the molecule, affecting its reactivity. The molecular geometry, bond lengths, and angles can be determined using spectroscopic techniques and computational methods, providing insights into the compound's chemical behavior.

Chemical Reactions and Properties

Pyrazine derivatives undergo a variety of chemical reactions, including nucleophilic substitution, where the bromo group can be replaced by other nucleophiles. The amino group makes the compound a potential substrate for N-alkylation, acylation, and other derivatization reactions. The ester group can undergo hydrolysis to form carboxylic acids or be involved in esterification reactions. These reactions are crucial for the synthesis of more complex molecules.

Physical Properties Analysis

The physical properties of Methyl 3-amino-6-bromopyrazine-2-carboxylate such as melting point, boiling point, solubility, and crystalline structure are determined by its molecular structure. The presence of polar functional groups like the amino and ester groups contributes to its solubility in common organic solvents and water, facilitating its use in various chemical reactions.

Chemical Properties Analysis

The chemical properties of Methyl 3-amino-6-bromopyrazine-2-carboxylate are characterized by its reactivity towards nucleophiles, electrophiles, and radicals. The electron-withdrawing effect of the bromo and ester groups, combined with the electron-donating effect of the amino group, influences its participation in chemical reactions, including electrophilic and nucleophilic aromatic substitution.

Applications De Recherche Scientifique

  • Summary of the Application : Methyl 3-amino-6-bromopyrazine-2-carboxylate is used as a key intermediate in the synthesis of Favipiravir . Favipiravir is a novel broad-spectrum antiviral drug that inhibits RNA-dependent RNA polymerase, and it has been found to be effective against a range of RNA viruses .
  • . This compound is then used in the key synthetic reaction, where 3,6-dichloropyrazine-2-carbonitrile (compound 6) is reacted sequentially, in one pot, with KF and 30% H2O2 to give Favipiravir .
  • Results or Outcomes : The overall yield of Favipiravir from 3-aminopyrazine-2-carboxylic acid is about 22.3% . The yield of Favipiravir from the final step of the synthesis is 60% .
  • Pharmaceutical Intermediate : This compound is often used as an intermediate in the synthesis of various pharmaceuticals . For example, it is used in the synthesis of Favipiravir, an antiviral drug .

  • Heterocyclic Building Blocks : Heterocyclic compounds are widely used in medicinal chemistry, and this compound could be used as a building block in the synthesis of various heterocyclic compounds .

  • Synthesis of 2-Arylpteridin-4-ones and Piperazine-Derived 2-Furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines : Methyl 3-amino-2-pyrazinecarboxylate has been used in the synthesis of these compounds .

  • Synthesis of 2-Arylpteridin-4-ones and Piperazine-Derived 2-Furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines : Methyl 3-amino-2-pyrazinecarboxylate has been used in the synthesis of these compounds .

  • Heterocyclic Building Blocks : This compound can be used as a building block in the synthesis of various heterocyclic compounds . Heterocyclic compounds are widely used in medicinal chemistry.

  • Pharmaceutical Intermediate : This compound is often used as an intermediate in the synthesis of various pharmaceuticals . For example, it is used in the synthesis of Favipiravir, an antiviral drug .

Safety And Hazards

“Methyl 3-amino-6-bromopyrazine-2-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name

methyl 3-amino-6-bromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXSIRHOIFRMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280793
Record name methyl 3-amino-6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-6-bromopyrazine-2-carboxylate

CAS RN

6966-01-4
Record name 6966-01-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-amino-6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-Amino-6-bromopyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Aminopyrazine-2-carboxylic acid methyl ester (1 kg), N-bromosuccinimide (1.162 kg and acetonitrile (8 L) were charged into reactor. The mixture was stirred at room temperature for 10 min, heated to 75-80° C. and held for 2-3 hours under slightly refluxing conditions. The mixture was cooled to 25° C. and evaporated to dryness on a rotary evaporator. The resulting dark solids were redissolved in dichloromethane (20 L) and activated carbon (100 g) was charged. The resulting suspension was stirred at 25° C. for 30-60 minutes before filtering to remove insolubles. The filtrate was subsequently washed with saturated Na2SO3 (3×5 L) aqueous solution and water (5 L). The Organic layers were collected after phase separation. Dichloromethane was removed on rotary evaporator and Methyl 3-amino-6-bromopyrazine-2-carboxylate was obtained as a brown solid which was used in the next step without further purification (wet product 1090 g).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Aminopyrazine-2-carboxylic acid methyl ester (200 g, 1.3 mol, 3B Scientific Corporation) was dissolved in AcOH (1 L). The solution was warmed to 50° C. and Br2 (312 g, 1.9 mol) added dropwise. When the addition was completed, the mixture was stirred at 50° C. for additional 3 hours. The reaction mixture was poured slowly to ice-water (4 L). The precipitate was filtered, washed with water and dried under a reduced pressure to afford the subtitle compound (iii) as a red brown solid (300 g).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
312 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of methyl 3-aminopyrazine-2-carboxylate (8.35 g, 54.53 mmol) and N-bromo-succinimide (9.705 g, 54.53 mmol) was stirred in MeCN (100 mL) at RT for 16 hours. The resultant precipitate was filtered, washed with MeCN and dried to give the desired product as a yellow solid (11.68 g, 92% Yield) 1H NMR (400.0 MHz, DMSO) δ 3.85 (s, 3H), 7.55 (br s, 2H) and 8.42 (s, 1H) ppm; MS (ES+) 233.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
9.705 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
92%

Synthesis routes and methods IV

Procedure details

To a solution of methyl 3-amino-2-pyrazine carboxylate (30.0 g, 200 mmol) in acetic acid (200 mL), bromine (11 mL) was added slowly via addition funnel. After complete addition of bromine, sodium carbonate powder was added slowly until precipitation occurred. The reaction mixture was allowed to stir at room temperature for 2 h. The reaction mixture was reduced to half-volume in vacuo and then diluted with water (500 mL). The reaction mixture was shaken vigorously and the resulting solid was collected using vacuum filtration. The solid was washed with ether to afford a pure yellow solid (91% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Yield
91%

Synthesis routes and methods V

Procedure details

Commercially available methyl 3-amino-pyrazine-2-carboxylate (available from Aldrich Chemical Company) was brominated using a procedure similar to that of Russ, T., Ried, W., Ullrich, F., and Mutschler, E. Arch. Pharm. (Weinheim) 1992, 325, 761-767. To a solution of methyl 3-amino-2-pyrazine carboxylate (30.0 g, 200 mmol) in acetic acid (200 mL), bromine (11 mL) was added slowly via addition funnel. After complete addition of bromine, sodium carbonate powder was added slowly until precipitation occurred. The reaction mixture was allowed to stir at room temperature for 2 h. The reaction mixture was reduced to half-volume in vacuo and then diluted with water (500 mL). The reaction mixture was shaken vigorously and the resulting solid was collected using vacuum filtration. The solid was washed with ether to afford a pure yellow solid (91% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-6-bromopyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-6-bromopyrazine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-6-bromopyrazine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-6-bromopyrazine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-6-bromopyrazine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-6-bromopyrazine-2-carboxylate

Citations

For This Compound
37
Citations
WAE Setyowati, YM Syah… - Moroccan Journal of …, 2022 - revues.imist.ma
… The product was obtained in the form of brown solids of methyl 3-amino-6-bromopyrazine-2-carboxylate (6) as much as 24.6 mg (34%) and brown pale solid 3-amino-6-bromopyrazine-2…
Number of citations: 2 revues.imist.ma
FL Liu, CQ Li, HY Xiang, S Feng - Chemical Papers, 2017 - Springer
… applied to purify the key intermediate methyl 3-amino-6-bromopyrazine-2-carboxylate (3). First, … according to the preparation of methyl 3-amino-6-bromopyrazine-2-carboxylate (Table 1, …
Number of citations: 31 link.springer.com
MR Gokada, VR Pasupuleti… - Mini Reviews in …, 2021 - ingentaconnect.com
… 3) from methyl 3-amino-6bromopyrazine-2-carboxylate in five stages, which was patented in WO 2000/10569. Diazotization reaction of methyl 3-amino-6-bromopyrazine-2-carboxylate …
Number of citations: 5 www.ingentaconnect.com
JJ Chen - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UME films the text directly from the original or copy …
Number of citations: 5 search.proquest.com
A KATOH, K KAMEO, R SAITO, Y MATSUMURA - seikei.ac.jp
… methyl 3-amino2-pyrazinecarboxylate and an excess of Bu4NBr3 in a mixture of dry CHCl3 and pyridine was refluxed for 15 h to give methyl 3-amino-6-bromopyrazine-2-carboxylate (7…
Number of citations: 0 www.seikei.ac.jp
R Rahmani, K Ban, AJ Jones, L Ferrins… - Journal of medicinal …, 2015 - ACS Publications
… Methyl 3-amino-6-bromopyrazine-2-carboxylate was dissolved with the relevant amine in a microwave reactor vessel. The reaction mixture was then irradiated at 180 C for 4 h. The …
Number of citations: 23 pubs.acs.org
S Kundu, D Sarkar - Mini Reviews in Medicinal Chemistry, 2022 - ingentaconnect.com
… Then usual bromination was performed by using N-bromo succinimide (NBS) in presence of acetonitrile (CH3CN) to obtain methyl 3-amino6-bromopyrazine-2-carboxylate 14. Then …
Number of citations: 1 www.ingentaconnect.com
Q Guo, M Xu, S Guo, F Zhu, Y Xie, J Shen - Chemical Papers, 2019 - Springer
… Route 1 is the original one starting from methyl 3-amino-6-bromopyrazine-2-carboxylate 1, and consisted of five steps, diazotization-alcoholysis, Pd-catalyzed imine substitution/…
Number of citations: 59 link.springer.com
P Malik, S Jain, P Jain, J Kumawat… - Archiv der …, 2022 - Wiley Online Library
… In one of the synthesis methods of favipiravir, methyl-3-amino-6-bromopyrazine-2-carboxylate (74) was subjected to diazotization, followed by alcoholysis in the presence of …
Number of citations: 4 onlinelibrary.wiley.com
SL Gaonkar, SS Hakkimane - ChemistrySelect, 2021 - Wiley Online Library
… According to them, the purity of intermediate methyl 3-amino-6-bromopyrazine-2-carboxylate (4) was very necessary for effective synthesis of 3,6-dichloropyrazine- 2-carbonitrile (5). …

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.